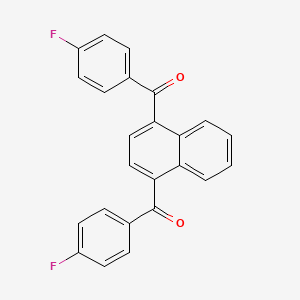

1,4-Bis(4-fluorobenzoyl)naphthalene

Beschreibung

1,4-Bis(4-fluorobenzoyl)naphthalene is a naphthalene-derived compound featuring two 4-fluorobenzoyl groups at the 1- and 4-positions. Its molecular structure combines the extended π-conjugation of the naphthalene core with the electron-withdrawing effects of fluorine atoms, making it valuable in materials science and organic synthesis. The fluorine substituents enhance thermal stability and chemical inertness, while the naphthalene backbone facilitates π-π stacking, critical for electronic applications .

Eigenschaften

CAS-Nummer |

698347-49-8 |

|---|---|

Molekularformel |

C24H14F2O2 |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H |

InChI-Schlüssel |

LLAZPJYAKWTUJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:

Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.

Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.

Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:

Materials Science: It is used in the synthesis of novel polymers and resins with unique thermal and dielectric properties.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Electronics: Due to its low dielectric constant, it is used in the development of electronic materials for microelectronics.

Pharmaceuticals: Research is ongoing to explore its potential use in drug development and medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in core structure, substituents, or functional groups.

1,4-Bis(4-nitrophenoxy)naphthalene

- Structure: Naphthalene core with 4-nitrophenoxy groups.

- Key Differences: Nitro groups (-NO₂) are stronger electron-withdrawing groups than fluorobenzoyl, increasing reactivity in polymer synthesis. Lower thermal stability compared to fluorinated analogs due to nitro group decomposition above 250°C .

- Applications : Intermediate for polyimides; less suited for electronics due to thermal limitations .

4,4’-Bis(4-nitrophenoxy)biphenyl

- Structure: Biphenyl core with 4-nitrophenoxy groups.

- Key Differences :

- Biphenyl core provides planar geometry but reduced conjugation compared to naphthalene.

- Higher solubility in polar solvents due to biphenyl flexibility .

- Applications : High-performance polymers; lacks the electronic advantages of naphthalene derivatives .

1,4-Bis(4-methoxyphenyl)naphthalene

- Structure : Methoxy (-OCH₃) substituents instead of fluorobenzoyl.

- Key Differences :

- Applications : Organic electronics; less thermally stable than fluorinated analogs .

1,4-Bis(4-bromophenyl)naphthalene

- Structure : Bromine substituents on phenyl groups.

- Key Differences :

- Bromine’s polarizability enhances π-π stacking but increases molecular weight (438.2 g/mol vs. ~402.4 g/mol for fluorobenzoyl).

- Higher reactivity in Suzuki coupling reactions due to Br’s leaving-group capability .

- Applications : Organic semiconductors; fluorinated analogs are preferred for lightweight materials .

1,4-Bis(4-fluorobenzoyl)benzene

- Structure : Benzene core instead of naphthalene.

- Key Differences :

- Applications : Polyether ketones; naphthalene derivatives offer superior conductivity .

Unique Advantages of 1,4-Bis(4-fluorobenzoyl)naphthalene

- Electronic Properties : The naphthalene core’s extended conjugation enhances charge transport in organic electronics compared to benzene analogs .

- Thermal Stability : Fluorine’s strong C–F bonds and electron-withdrawing effects improve stability over nitro- or methoxy-substituted compounds .

- Synthetic Versatility : Fluorobenzoyl groups enable diverse functionalization (e.g., reduction to amine derivatives) for tailored polymer design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.